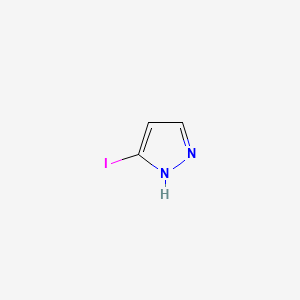

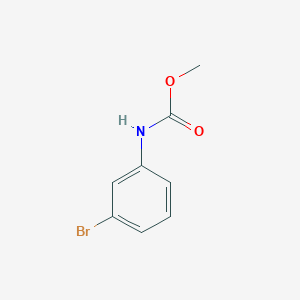

![molecular formula C20H14ClN3O B2411277 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477492-94-7](/img/structure/B2411277.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties The compound features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring

Mecanismo De Acción

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in carbohydrate metabolism and is considered a potential therapeutic target for type-2 diabetes . Another target of this compound is the C522 residue of p97 , a protein involved in various cellular processes .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activation results in an increase in the catalytic action of glucokinase, thereby enhancing glucose metabolism . In the case of p97, this compound acts as a covalent inhibitor , specifically targeting the C522 residue .

Biochemical Pathways

The activation of glucokinase leads to an increase in glucose metabolism, which can help regulate blood glucose levels, a key factor in managing type-2 diabetes . The inhibition of p97 can affect various cellular processes, including protein degradation, which can have implications in conditions like cancer .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability and safety profiles .

Result of Action

The activation of glucokinase by this compound can lead to improved glucose metabolism, potentially benefiting individuals with type-2 diabetes . The inhibition of p97 can affect protein degradation processes, which may have therapeutic implications in diseases like cancer .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide are largely attributed to its benzimidazole core. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound may exert effects on various types of cells and cellular processes. For instance, certain benzimidazole derivatives have shown cytotoxic activities against different cell lines . The compound’s influence on cell function could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely multifaceted, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzimidazole derivatives have been found to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings could include changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve interactions with transporters or binding proteins

Métodos De Preparación

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of 2-aminobenzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Aplicaciones Científicas De Investigación

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide has been extensively studied for its scientific research applications, including:

Comparación Con Compuestos Similares

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other similar compounds, such as:

2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives: These compounds also exhibit significant biological activities, including vasodilation properties.

1H-benzimidazole-2-yl hydrazones: These derivatives have shown combined antiparasitic and antioxidant activities.

N-benzimidazol-2yl benzamide derivatives: These compounds are known for their antimicrobial and anticancer properties.

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUCTIDDGQIYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

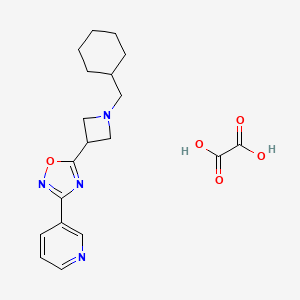

![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)

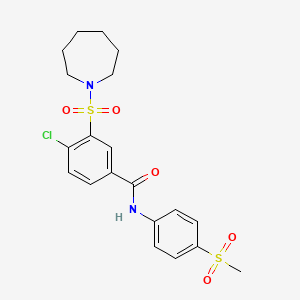

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

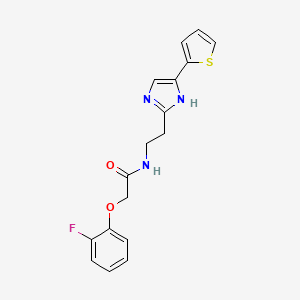

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2411208.png)

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)